molecular formula C16H21N B14710420 (2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine CAS No. 13675-77-9

(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine

Cat. No.: B14710420
CAS No.: 13675-77-9
M. Wt: 227.34 g/mol
InChI Key: LFPCOLZPEWUVDM-UHFFFAOYSA-N
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Description

(2E)-1,7,7-Trimethyl-N-phenylbicyclo[221]heptan-2-imine is a bicyclic compound with a unique structure that includes a phenyl group and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine typically involves the use of camphor as a starting material. One common method involves the conversion of camphor to its oxime derivative, followed by a reaction with phenylamine to form the desired imine compound . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This can include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The imine can be reduced to form amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-imine: Lacks the phenyl group, resulting in different chemical and biological properties.

    N-Phenylbicyclo[2.2.1]heptan-2-imine: Similar structure but without the trimethyl groups, affecting its reactivity and applications.

Uniqueness

(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine is unique due to the presence of both the phenyl and trimethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

13675-77-9

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

1,7,7-trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine

InChI

InChI=1S/C16H21N/c1-15(2)12-9-10-16(15,3)14(11-12)17-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3

InChI Key

LFPCOLZPEWUVDM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=NC3=CC=CC=C3)C2)C)C

Origin of Product

United States

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